L-mimosine

Vue d'ensemble

Description

Méthodes De Préparation

L-mimosine can be isolated and purified from the leaves and seeds of Leucaena leucocephala . The extraction process typically involves maceration of the plant material followed by purification using techniques such as high-performance liquid chromatography (HPLC) . Industrial-scale production of this compound involves the use of wild leaves of Leucaena leucocephala, which are widely distributed in regions like Okinawa, Japan . The compound can also be synthesized chemically, although this method is less common due to the availability of natural sources .

Analyse Des Réactions Chimiques

L-mimosine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to chelate metal ions such as iron and zinc, which plays a significant role in its biological activity . Common reagents used in reactions involving this compound include oxidizing agents and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Activity

L-mimosine has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including osteosarcoma and melanoma.

Case Study: Osteosarcoma

- Objective : To evaluate the effects of this compound on human osteosarcoma cells.

- Methodology : A combination of Cell Counting Kit-8 assays, flow cytometry, and western blot analysis was employed.

- Findings :

- This compound significantly inhibited cell proliferation in a concentration-dependent manner.

- Induced apoptosis was confirmed via increased expression of cleaved caspase-9 and morphological changes observed through Hoechst staining and transmission electron microscopy.

- The extracellular signal-regulated kinase (ERK) signaling pathway was also suppressed, contributing to the apoptotic effect .

Case Study: Malignant Melanoma

- Objective : To assess the anticancer activity of a methylated analogue of this compound (L-SK-4) in melanoma cells.

- Methodology : Cytotoxicity was evaluated using the Alamar Blue assay; oxidative stress levels were measured using commercial kits.

- Findings :

Inhibition of DNA Replication

This compound acts as an effective inhibitor of DNA replication in mammalian cells. It blocks cells at the late G1 phase of the cell cycle, preventing the establishment of active DNA replication forks.

Case Study: Chronic Inflammation Model

- Objective : To investigate the effects of this compound on chronic inflammation and its potential anti-inflammatory properties.

- Methodology : Mice were treated with potassium permanganate to induce chronic inflammation; this compound was administered intraperitoneally.

- Findings :

Iron Chelation

This compound functions as an iron chelator, which can be beneficial in various biological contexts, including enhancing stress tolerance in plants.

Research Findings

- Studies have shown that this compound facilitates iron uptake in plants such as Leucaena, aiding their survival under stressful conditions .

- Its chelation properties are being explored for therapeutic applications related to iron overload disorders.

Data Summary

The following table summarizes key findings from studies on this compound:

Mécanisme D'action

L-mimosine exerts its effects primarily through its ability to chelate metal ions, particularly iron and zinc . This chelation leads to the inhibition of DNA replication and cell cycle progression . This compound induces apoptosis by causing oxidative stress and mitochondrial activation . It also affects various molecular targets, including serine hydroxymethyltransferase and ribonucleotide reductase . The compound’s ability to stabilize hypoxia-inducible factor 1 (HIF-1) further contributes to its biological activity .

Comparaison Avec Des Composés Similaires

L-mimosine is chemically similar to tyrosine, but it has distinct biological activities due to its unique structure . Other similar compounds include 3-hydroxy-4-pyridone, which is a goitrogenic metabolite of this compound . Unlike tyrosine, this compound has been shown to inhibit DNA synthesis and induce apoptosis, making it a valuable compound for research in cancer therapy . The comparison highlights this compound’s uniqueness in its ability to chelate metal ions and its diverse biological activities .

Activité Biologique

L-Mimosine, a non-proteinogenic amino acid derived from the plants Mimosa pudica and Leucaena leucocephala, exhibits a wide range of biological activities, particularly in the context of cancer treatment, antioxidant properties, and antimicrobial effects. This article explores its biological activity through various research findings, case studies, and data tables.

This compound is characterized as a 3-hydroxy-4(1H)-pyridinone iron chelator. Its structure allows it to interact with metal ions, which is crucial for its biological activity. The compound can enter cells via the LAT-1 transporter, which is overexpressed in many cancer cells, making it a potential target for selective therapy .

Mechanisms of Action:

- Iron Chelation: this compound's ability to chelate iron disrupts cellular iron homeostasis, leading to increased oxidative stress .

- Induction of Apoptosis: It has been shown to activate both intrinsic and extrinsic apoptosis pathways through the generation of reactive oxygen species (ROS) and caspase activation .

- Cell Cycle Arrest: this compound induces cell cycle growth arrest, particularly in cancer cell lines, by inhibiting key enzymes involved in DNA replication .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

Case Studies

-

Melanoma Treatment:

In a study evaluating the effects of this compound analogues on melanoma cells (A375), it was found that these compounds significantly increased ROS levels and activated apoptotic pathways. The methylated analogue L-SK-4 was particularly effective, demonstrating enhanced therapeutic potency compared to standard treatments . -

Osteosarcoma Effects:

Research focusing on osteosarcoma cell lines MG63 and U2OS revealed that this compound inhibited cell proliferation in a dose-dependent manner. The study also highlighted that while it effectively targeted cancer cells, its toxicity towards normal human osteoblasts was minimal .

Antioxidant and Antimicrobial Properties

This compound has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in various biological models. Additionally, extracts containing this compound have shown significant antibacterial activity against multiple strains of bacteria .

Summary of Findings

The diverse biological activities of this compound make it a compound of interest in pharmacological research. Its role as an iron chelator and pro-apoptotic agent positions it as a promising candidate for cancer therapy, particularly in targeting resistant cell lines. However, further studies are needed to explore its safety profile and potential side effects.

Propriétés

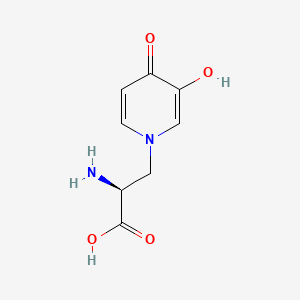

IUPAC Name |

2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJWVWKTVETCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950337 | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |

| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Mimosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIMOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.